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Compound of Interest

Compound Name: 4-O-Demethylisokadsurenin D

Cat. No.: B15594129

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-O-
Demethylisokadsurenin D, a lignan natural product. Due to the limited availability of published
primary spectral data in publicly accessible scientific literature, this guide focuses on the
general methodologies and expected spectral characteristics based on the known structure of
the compound and related molecules. It serves as a foundational resource for researchers
engaged in the isolation, identification, or synthesis of 4-O-Demethylisokadsurenin D and
similar lignans.

Chemical Structure
4-0O-Demethylisokadsurenin D

e CAS Number: 89104-59-6

e Molecular Formula: C20H220s

e General Class: Lignan

The precise stereochemistry and atom numbering are crucial for the correct assignment of
NMR signals. The structure features a dibenzocyclooctadiene skeleton, which is characteristic
of many bioactive lignans.
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Experimental Protocols

The following sections outline the standard experimental protocols used for obtaining NMR,
MS, and IR spectral data for natural products like 4-O-Demethylisokadsurenin D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: High-field NMR spectrometers (typically 400 MHz or higher) are used to
acquire *H, 13C, and 2D NMR spectra.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCIs, CDsOD, or acetone-ds). Tetramethylsilane (TMS) is commonly used as an
internal standard for chemical shift referencing (6 = 0.00 ppm).

Data Acquisition:

e IH NMR: Standard pulse sequences are used to obtain the proton spectrum. Key parameters
include the spectral width, acquisition time, and number of scans.

¢ 13C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to one peak per
unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer)
experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CHz, and CHs
groups.

e 2D NMR:

o

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds, crucial for assembling the carbon skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of
protons, which is vital for determining the relative stereochemistry.

Mass Spectrometry (MS)
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Instrumentation: High-resolution mass spectrometers, such as ESI-TOF (Electrospray
lonization Time-of-Flight) or ESI-QTOF (Quadrupole Time-of-Flight), are typically employed to
determine the accurate mass and elemental composition.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a
liquid chromatography (LC) system.

Data Acquisition: The instrument is operated in either positive or negative ion mode to detect
the molecular ion ([M+H]*, [M+Na]*, or [M-H]~). The high resolution allows for the calculation of
the molecular formula. Tandem mass spectrometry (MS/MS) can be used to obtain
fragmentation patterns, which provide further structural information.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the
infrared spectrum.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr), as a KBr pellet, or in a solution using an appropriate solvent.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm~1. The
data is presented as a plot of transmittance (%) versus wavenumber (cm™1).

Spectral Data Summary

The following tables present the expected *H and 3C NMR chemical shifts, as well as
anticipated MS and IR absorption bands for 4-O-Demethylisokadsurenin D, based on its
chemical structure and data from analogous compounds.

Table 1: Expected *H NMR Spectral Data
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Expected Chemical

Coupling Constant

Position Shift (5, ppm) Multiplicity (3, Hz)
Aromatic H 6.5-7.5 s, d

Methoxy H (OCHs) 3.7-4.0 S

Methylene H (CH2) 2.0-3.0 m

Methine H (CH) 15-25 m

Methyl H (CHs) 0.8-15 d ~7
Hydroxyl H (OH) Variable brs

Table 2: Expected 13C NMR Spectral Data

Carbon Type Expected Chemical Shift (3, ppm)
Aromatic C-O 140 - 155

Aromatic C-C 125 - 140

Aromatic C-H 105 - 125

Methoxy C (OCHs) 55 - 65

Methylene C (CH2) 25-45

Methine C (CH) 30-50

Methyl C (CHs) 10-25

Table 3: Expected Mass Spectrometry and Infrared Spectroscopy Data
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Technique Expected Values Interpretation

Provides the exact mass and
[M+H]*, [M+Na]*, or [M-H]~
MS (HR-ESI) ] allows for molecular formula
corresponding to C20H220s5 o
determination.

O-H stretching (phenolic

IR (cm™1) ~3400 (broad)

hydroxyl)
~3000-2850 C-H stretching (aliphatic)
~1600, ~1500, ~1450 C=C stretching (aromatic ring)

C-O stretching (ethers and
~1250, ~1050
phenol)

Visualizations

The following diagrams illustrate the general workflow for the isolation and structural elucidation
of a natural product and the key NMR correlations that would be expected for 4-O-
Demethylisokadsurenin D.
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Isolation

Plant Material (e.g., Piper kadsura)
Extraction (e.g., with Methanol)
Solvent Partitioning
Column Chromatography (Silica Gel, Sephadex)

HPLC Purification

Pure 4-O-Demethylisokadsurenin D

Structure Elucidation

NMR Spectroscopy (1H, 13C, 2D) Mass Spectrometry (HRMS) IR Spectroscopy

g Spectral Data Analysis

Structure Determination

Click to download full resolution via product page

General workflow for natural product isolation and structure elucidation.
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Expected 2D NMR Correlations
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Expected key 2D NMR correlations for structure elucidation.

Conclusion

While a primary publication containing the complete, raw spectral data for 4-O-
Demethylisokadsurenin D is not readily available in the public domain, this guide provides a
robust framework for researchers working with this compound. The outlined experimental
protocols and expected spectral characteristics, based on the known structure and data from
related lignans, offer a solid starting point for the identification and characterization of 4-O-
Demethylisokadsurenin D. The successful structural elucidation will rely on a combination of
the one- and two-dimensional NMR techniques, high-resolution mass spectrometry, and
infrared spectroscopy as detailed.

 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 4-O-
Demethylisokadsurenin D]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594129#spectral-data-for-4-o-
demethylisokadsurenin-d-nmr-ms-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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